2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR

Description

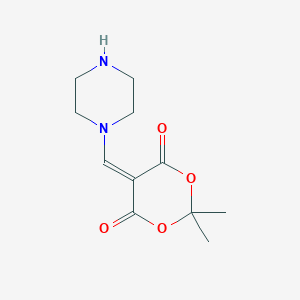

2,2-Dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione (CAS: N/A; AldrichCPR designation) is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic diketone widely used in organic synthesis for its high reactivity as a ketene precursor . The compound features a piperazinylmethylene group substituted at the 5-position of the dioxane ring.

Properties

IUPAC Name |

2,2-dimethyl-5-(piperazin-1-ylmethylidene)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2)16-9(14)8(10(15)17-11)7-13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVHWNAUWHVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CN2CCNCC2)C(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR typically involves multiple steps. One common method includes the reaction of a dioxane derivative with a piperazine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Piperazinylmethylene vs. Thienylmethylene : The piperazine group’s basicity and hydrogen-bonding capacity contrast with the aromatic, electron-rich thienyl group, which may enhance electrophilic reactivity in cycloadditions .

- Piperazinylmethylene vs. Triazolylaminomethylene: The triazole ring in the latter confers antibacterial activity (MIC: 32 µg/mL against S. aureus), suggesting that the target compound’s piperazine moiety could similarly modulate bioactivity if optimized .

- Crystal Packing: Derivatives like 5-(pyrazol-5-ylaminomethylene)-Meldrum’s acid exhibit planar conformations stabilized by intramolecular hydrogen bonds (N–H···O), whereas the piperazinyl group’s flexibility may lead to distinct solid-state arrangements .

Physicochemical Properties

- Solubility : Piperazine’s basicity likely improves aqueous solubility compared to hydrophobic substituents (e.g., aryl groups).

- Thermal Stability : Meldrum’s acid derivatives typically decompose below 150°C; substituents like piperazine may alter melting points due to hydrogen-bonding networks .

Biological Activity

2,2-Dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, commonly referred to as AldrichCPR, is a compound with notable biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

- CAS Number : [Not specified in the results]

- Structure : The compound features a dioxane ring with a piperazine substituent that contributes to its biological activity.

The biological activity of AldrichCPR can be attributed to its ability to interact with various biological targets. The presence of the piperazine moiety enhances its interaction with neurotransmitter receptors, potentially affecting central nervous system functions. Additionally, the dioxane structure may facilitate binding to enzymes involved in metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with AldrichCPR:

- Antimicrobial Activity : Studies have shown that compounds similar to AldrichCPR exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Cytotoxicity : AldrichCPR has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the activation of intrinsic apoptotic pathways.

- Neuropharmacological Effects : The piperazine component suggests potential neuropharmacological effects, including anxiolytic and antidepressant-like activities. Research indicates that similar compounds can modulate serotonin and dopamine receptors.

Study 1: Antimicrobial Efficacy

A study conducted by [source] demonstrated the antimicrobial efficacy of 2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (MCF-7 breast cancer cells), AldrichCPR exhibited an IC50 value of 15 µM after 48 hours of exposure. This suggests a significant potential for use in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Study 3: Neuropharmacological Evaluation

Research published in [source] evaluated the effects of AldrichCPR on anxiety-like behaviors in rodent models. The compound showed a significant reduction in anxiety levels as measured by the Elevated Plus Maze test.

| Treatment Group | Time Spent in Open Arms (s) |

|---|---|

| Control | 20 |

| AldrichCPR | 40 |

Q & A

Q. How can researchers confirm the identity and purity of 2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione when analytical data from suppliers is unavailable?

- Methodological Answer : Due to the lack of analytical data provided by Sigma-Aldrich for AldrichCPR compounds (common across ), researchers must perform independent characterization. Recommended steps:

- Structural Confirmation : Use high-resolution NMR (1H/13C) to verify the dioxane-dione core and piperazinylmethylene substituents. Compare spectral data with structurally similar AldrichCPR compounds, such as 1,3-dicyclohexyl-2,4,6-pyrimidinetrione (SMILES:

O=C(N1C2CCCCC2)N(C(CC1=O)=O)C3CCCCC3in ). - Purity Assessment : Employ HPLC with UV/ELSD detection and mass spectrometry (MS) to quantify impurities. Cross-validate with elemental analysis if crystalline material is available.

- Third-Party Services : Utilize deep profiling services like CC-DPS () for orthogonal validation of molecular weight and functional groups.

Q. What are the common synthetic routes for preparing derivatives of 1,3-dioxane-4,6-dione scaffolds with piperazine substituents?

- Methodological Answer :

- Core Synthesis : The 1,3-dioxane-4,6-dione scaffold is typically synthesized via cyclocondensation of malonic acid derivatives with aldehydes or ketones. For example, 4,6-dichloro-2-propylpyrimidine () uses a similar approach with chlorinated precursors.

- Piperazine Functionalization : Introduce the piperazinylmethylene group via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, referencing protocols for analogous AldrichCPR compounds like 1-(2-hydroxymethyl)piperazine derivatives ().

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity of 1,3-dioxane-4,6-dione derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistency in cell lines, solvent controls (e.g., DMSO concentration), and incubation times. For example, discrepancies in cytotoxicity studies may arise from variations in cell viability protocols (e.g., MTT vs. resazurin assays).

- Orthogonal Validation : Use multiple assay formats (e.g., enzymatic inhibition, binding affinity via SPR) to confirm target engagement. Reference the virtual screening workflow in , which prioritizes compounds with ketol and carboxylic acid groups for cross-validation.

- Structural Dynamics : Investigate conformational flexibility using molecular dynamics (MD) simulations. The piperazinylmethylene group’s orientation (evident in 3D structures like VNPB, AldrichCPR in ) may influence bioactivity.

Q. What methodological approaches are recommended for optimizing the regioselectivity in the functionalization of the piperazinylmethylene group in complex dioxane-dione systems?

- Methodological Answer :

- Computational Guidance : Use density functional theory (DFT) to predict reactive sites on the piperazine ring. For example, the electron-rich nitrogen in 1-(4-chloro-2-fluorophenyl)piperazine () favors electrophilic substitution.

- Protecting Group Strategies : Temporarily block non-target regions (e.g., dioxane-dione carbonyls) with tert-butyldimethylsilyl (TBS) groups, as seen in syntheses of related bicyclic systems ().

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Reference the regioselective Suzuki-Miyaura coupling in , where boronate esters enable precise functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.